n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride
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Overview
Description
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a phenylthio group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
- n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is an alpha-1 adrenergic agonist. Depending on the route and location of administration, it exhibits two main actions:
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride typically involves the reaction of 2-(phenylthio)aniline with piperazine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions: n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acetonitrile as solvent, and a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various alkylated piperazine derivatives.
Scientific Research Applications
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Phenethylamines: Known for their presence in medicinal chemistry and their role in various therapeutic applications.
2-Aminopyrimidine Derivatives: Exhibiting antitrypanosomal and antiplasmodial activities.
Uniqueness: n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZLKBZMORWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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